Home > Products > Screening Compounds P50082 > 4-bromo-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide
4-bromo-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide -

4-bromo-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide

Catalog Number: EVT-3756356
CAS Number:
Molecular Formula: C20H17BrN2O3S
Molecular Weight: 445.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

These compounds can be synthesized through various methods, often involving the reaction of an aromatic thiol with a suitable electrophilic nitrogen species. []

Applications
  • Antibacterial agents: Some benzamide derivatives exhibit potent antibacterial activity against various bacterial strains. []
  • Antifungal agents: Certain benzamide derivatives possess antifungal properties against various fungal species. []
  • Anticonvulsants: Benzamide derivatives have shown promising anticonvulsant activity in animal models. []
  • Leukotriene D4 antagonists: Several benzamide derivatives have been identified as potent and selective antagonists of leukotriene D4, a mediator of inflammation and bronchoconstriction. []

2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides

Compound Description: This series of compounds features a benzodioxane moiety, an acetamide group, and a sulfonamide linker. [] The research focused on their potential as α-glucosidase and acetylcholinesterase inhibitors. Many of these compounds demonstrated substantial inhibitory activity against yeast α-glucosidase. []

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methyl-phenyl)sulfonyl]benzamide (ZENECA ZD3523)

Compound Description: This compound exhibits potent leukotriene receptor antagonist activity, with a reported Ki of 0.42 nM for displacement of [3H]LTD4 on guinea pig lung membranes. [] Its pharmacological evaluation revealed high potency and oral activity against LTD4-induced bronchoconstriction in guinea pigs. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide

Compound Description: This molecule functions as a potent inhibitor of PDGF receptor tyrosine kinases. [, ] It demonstrates potential in treating angiotensin II-induced diseases and hypertension. [, ]

(+)-N-((3S)-3-{[(4-methylphenyl)sulfonyl]amino}-1-oxaspiro[4.5]deca-6,9-dien-2,8-dion-7-yl) Acetamide and Benzamide

Compound Description: These two compounds contain a spirocyclic system with defined stereochemistry at the spirocarbon. []

2-{[(4-Methylphenyl)sulfonyl]amino}phenyl 4-methylbenzenesulfonate

Compound Description: This molecule features a central phenyl ring with two distinct sulfonate groups attached. [] Its crystal structure revealed interesting hydrogen-bonding patterns, contributing to the understanding of sulfonate interactions. []

(3-trifluoromethylsulfonyl) -N- [4-methyl-3- (4-pyridin-3-yl-pyrimidin-2-ylamino) -phenyl] benzamide (AN-024)

Compound Description: This molecule is an intermediate in the synthesis of AN-024, a compound with potential therapeutic applications. []

-[amino]-N-(un/substituted-phenyl)acetamides

Compound Description: These compounds are similar to the 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides discussed above but with a 4-chlorophenyl substituent on the sulfonamide instead of a 4-methylphenyl group. [] Some of these molecules exhibited promising antibacterial and antifungal activities, particularly 2-[amino]-N-(3,5-dimethylphenyl)acetamide. []

1-[[(4‐Methylphenyl)sulfonyl]amino]‐pyridinium inner salt

Compound Description: This compound is a reagent used in organic synthesis as a dipolarophile and nitrene transfer reagent. []

N-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives

Compound Description: This series of compounds incorporates a thiazole ring and a diazenyl linker. [] The research explored their antibacterial and antifungal properties, with several compounds showing promising activity. []

N-{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides

Compound Description: This series of compounds contains a quinoid ring system and a sulfonamide linker. [] The research investigated their reactivity towards hydrogen halides and thiocyanate ions, revealing interesting substitution patterns influenced by steric factors. []

N-[(arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides

Compound Description: These four series of compounds, featuring an arylmethoxyphenyl scaffold, were designed and synthesized as leukotriene D4 (LTD4) antagonists. [] Among them, methyl 3-(2-quinolinylmethoxy)benzeneacetohydroxamate (Wy-48,422) and N-[(4-methylphenyl)sulfonyl]-3-(2-quinolinylmethoxy)-benzamide (Wy-49,353) showed the highest potencies in inhibiting LTD4-induced bronchoconstriction. []

4-(3-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (venetoclax N-oxide, VNO) and 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (venetoclax hydroxylamine impurity, VHA)

Compound Description: These compounds are identified as potential oxidative impurities of venetoclax, a BCL-2 inhibitor. [] They were synthesized and characterized using various analytical techniques to serve as reference standards in the manufacturing process of venetoclax. []

N-{3-[(4-Methylbenzene-1-sulfonyl)imino]-6-oxocyclohexa-1,4-dien-1-yl}arylamides and their derivatives

Compound Description: This series of compounds features a quinoid ring system, a sulfonamide linker, and an arylamide moiety. [] The research focused on their antimicrobial activity against various bacteria and fungi. [] Notably, N-{2-hydroxy-5-[(4-methylbenzene-1-sulfonyl)amino]phenyl}benzamide exhibited bactericidal activity against Mycobacterium luteum. []

(4-(tert-butyl)-N-(4-((4-((5-oxo-5H-benzo[a]phenoxazin-6-yl)amino)phenyl)sulfonyl)phenyl)benzamide) (4PB)

Compound Description: 4PB is a phenoxazine-based fluorescence chemosensor capable of selectively detecting Ba2+ ions. [] It exhibits high sensitivity and selectivity towards Ba2+ and functions through an intramolecular charge transfer (ICT) mechanism. []

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30) and 4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: These compounds are identified as major metabolites of venetoclax, a BCL-2 inhibitor, in humans. [] The research investigated the absorption, metabolism, and excretion of venetoclax, highlighting the importance of understanding its metabolic profile. []

Phenylaminosulfanyl‐1,4‐naphthoquinone derivatives

Compound Description: This series of compounds incorporates a naphthoquinone core and a phenylaminosulfanyl moiety. [] Several members exhibited potent cytotoxic activity against various human cancer cell lines, particularly 3,5‐dichloro‐N‐(4‐((4‐((1,4‐dioxo‐3‐(phenylthio)‐1,4‐dihydronaphthalen‐2‐yl)amino)phenyl)sulfonyl)phenyl)benzamide (5e), N‐(4‐((4‐((1,4‐dioxo‐3‐(phenylthio)‐1,4‐dihydronaphthalen‐2‐yl)amino)phenyl)sulfonyl)phenyl)‐3,5‐dinitrobenzamide (5f), and N‐(4‐((4‐((1,4‐dioxo‐3‐(phenylthio)‐1,4‐dihydronaphthalen‐2‐yl)amino)phenyl)sulfonyl)phenyl)thiophene‐2‐carboxamide (5p). [] Further investigations revealed that these compounds induce apoptosis and cell cycle arrest in MCF-7 cells. []

Phenylsulphonyl aminoalkanamides and N-aryl p-toluenesulphonamides

Compound Description: These two series of compounds represent a diverse collection of phenylsulphonyl aminoalkanamides and N-aryl p-toluenesulphonamides synthesized for their potential medicinal applications. [] The research focused on the development of synthetic methodologies for their preparation, indicating an interest in their potential pharmacological activities. []

N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides

Compound Description: This series of compounds incorporates a tetrahydropyridine ring, a pyrrole ring, and a benzamide or benzene sulfonamide moiety. [] The research focused on their potential as anticancer agents. Among them, N-(3-[(1H-pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzene-sulfonamide exhibited the most potent cytotoxicity against MCF-7, Ishikawa, and MDA-MB-231 cell lines. []

N-{2-(6-Amino-4-(4-substitute-phenyl)-5-cyano-3-methyl-pyrazolo(3,4-b)pyridin-1-yl)-acetyl}-4-methyl-N-pyridin-2-yl-benzenesulfonamide

Compound Description: This series of compounds incorporates a pyrazolopyridine nucleus, a sulfonamide linker, and an acetamide group. [] The research focused on their synthesis and antimicrobial activity. []

(3-bromo-2-methoxy -6-methylphenyl) (4'-substituted phenyl) methanone

Compound Description: This series of compounds represents a collection of intermediates in the synthesis of various biologically active molecules. [] The research focused on developing efficient synthetic methodologies for their preparation, highlighting their importance in organic synthesis and medicinal chemistry. []

Imatinib mesylate and related substances

Compound Description: Imatinib mesylate is a well-known tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers. [] Its related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA), N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide (NDI), and 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB), are either synthetic intermediates or potential impurities in its production. [, ]

N-(2-diethylaminoethyl)benzamide derivatives

Compound Description: This series of compounds features a benzamide core linked to a diethylaminoethyl side chain. [] The research explored their potential for melanoma imaging and radionuclide therapy. [] Notably, 4-acetamido-N-(2-diethylaminoethyl)-5-[(131)I]iodo-2-methoxybenzamide exhibited high melanoma uptake and slow clearance, highlighting its potential for further development. []

Anthranilic acid derivatives

Compound Description: This series of compounds comprises anthranilic acid derivatives, notably 5-chloro-2-(5-chloro-thiophene-2-sulfonylamino-N-(4-(morpholine-4-sulfonyl)-phenyl)-benzamide sodium salt (HMR1766) and 2-(4-chloro-phenylsulfonylamino)-4,5-dimethoxy-N-(4-(thiomorpholine-4-sulfonyl)-phenyl)-benzamide (S3448). [] They act as agonists of soluble guanylyl cyclase (sGC), a key enzyme involved in nitric oxide signaling. [] Both compounds exhibited potent vasodilatory effects and stimulated cGMP production in various biological systems. []

N,N-Bis(4-{5-[N,N-bis(4-methoxyphenyl)-N-yloammonio]-2-methylstyryl}phenyl)ammoniumyl Triradical

Compound Description: This compound is a trimer model designed to mimic the properties of high-spin organic polymers. [] It features a triarylammoniumyl cationic radical system connected through a branched phenylenevinylene structure. [] The compound's ability to exhibit high-spin behavior at room temperature makes it of interest for potential applications in organic electronics and spintronics. []

(2E)-N-[(5-bromo-2-methoxyphenyl)-sulfonyl]-3-[5-chloro-2-(2-naphthylmethyl)phenyl]acrylamide (L826266), N-[(4R)-4-hydroxy-1-(1-methyl-1H-indol-3-yl)carbonyl-l-prolyl]-N-methyl-N-phenyl-methyl-3-(2-aphthyl)-l-alaninamide (FK888), and 4′-chloro-3-methoxycinnamanilide (SB366791)

Compound Description: These compounds are pharmacological tools used to investigate the mechanisms of prostaglandin E2 (PGE2)-induced paw edema in mice. [] L826266 is a selective E-prostanoid (EP)3 receptor antagonist, FK888 is a selective neurokinin (NK)1 receptor antagonist, and SB366791 is an antagonist of vanilloid receptor (TRPV1) receptors. [] All three compounds significantly reduced PGE2-induced paw edema, suggesting a complex interplay of different receptor systems in this inflammatory process. []

2, 2’-{[5-(4-bromophenyl) pyrimidine-4,6diyl]bis(oxy)}diethanol (8), 5-(4-bromo-phenyl)-4,6-bis-[2-(5-bromo-pyrimidin-2-yloxy)-ethoxy]pyrimidine (9), N-[5-(4-bromophenyl)-6-(2-{[5-(4-bromophenyl)-6-chloropyrimidin-4-yl]oxy}ethoxy)-4-pyrimidinyl] -N’propylsulfamide (10), and 2-{[5-(4-bromophenyl)-6-{[(propylamino)sulfonyl]amino} pyrimidin-4yl]oxy}ethylacetate (11)

Compound Description: These compounds are identified as related substances (impurities) in Macitentan, an endothelin receptor antagonist used to treat pulmonary arterial hypertension. [] The research focused on synthesizing and characterizing these impurities for quality control purposes during drug development and manufacturing. []

4-amino-N-(2,6-dimethylphenyl)benzamide (compound 2,LY201116) and its metabolites

Compound Description: Ameltolide (4-amino-N-(2,6-dimethylphenyl)benzamide) is a potent anticonvulsant drug. [] The research investigated the metabolic fate of ameltolide and identified N-[4-[[[2-(hydroxymethyl)-6- methylphenyl] amino] carbonyl] phenyl] acetamide (compound 7) as a major metabolite. [] This metabolite exhibited significantly reduced anticonvulsant potency compared to the parent drug, demonstrating the importance of understanding metabolic pathways in drug development. []

4-methoxy-N-[2-oxo-2-(phenylamino)ethyl]-N-phenyl-benzamide

Compound Description: This compound is specifically mentioned as an excluded structure in a patent application focusing on inhibitors for the glycine transporter GlyT-1. [] This exclusion suggests that this specific compound may possess a distinct activity profile or lack desired properties compared to other compounds covered by the patent. []

Aromatic sulfone compounds

Compound Description: This patent describes a series of aromatic sulfone compounds designed for treating central nervous system diseases. [] These compounds are structurally diverse but share a common sulfone moiety (R-SO2-R'), showcasing the potential of this chemical group in developing new therapies for neurological disorders. []

3-{7-substituted-6-1,3-benzothiazol-2-yl-1-({4-methylphenyl) sulfonyl)20thixo-2,3dihydroquinazolin-4(1H)-one and 2-((4Z)-4-benzylidine-2-phenyl-5-oxo-4,5-dihydro-1H-imidazole-1-yl)-N-(7-substituted-6-fluro-1,3-benzothiazole-2-yl) benzamide

Compound Description: These compounds, synthesized by condensing ethyl chloroformate with substituted 2-aminobenzothiazoles, were evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. [] The study highlights the potential of incorporating various functional groups into benzothiazole derivatives for developing bioactive molecules with diverse pharmacological applications. []

Properties

Product Name

4-bromo-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}benzamide

IUPAC Name

4-bromo-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]benzamide

Molecular Formula

C20H17BrN2O3S

Molecular Weight

445.3 g/mol

InChI

InChI=1S/C20H17BrN2O3S/c1-14-2-8-18(9-3-14)23-27(25,26)19-12-10-17(11-13-19)22-20(24)15-4-6-16(21)7-5-15/h2-13,23H,1H3,(H,22,24)

InChI Key

ITGAAGWTXOSHQF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.